N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-fluoro-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-fluoro-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO2S/c1-12(9-14-11-24-18-6-4-3-5-15(14)18)21-19(22)13-7-8-17(23-2)16(20)10-13/h3-8,10-12H,9H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSYECZWLMSWKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC(=C(C=C3)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-fluoro-4-methoxybenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzo[b]thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the propan-2-yl group: This step involves the alkylation of the benzo[b]thiophene ring with a propan-2-yl halide under basic conditions.
Attachment of the 3-fluoro-4-methoxybenzamide moiety: This can be accomplished through an amide coupling reaction using appropriate reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-fluoro-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-fluoro-4-methoxybenzamide involves its interaction with specific molecular targets. The benzo[b]thiophene ring and the benzamide moiety can interact with biological receptors, potentially modulating their activity. The fluorine atom and methoxy group may enhance the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Substituent Variations in Benzamide Derivatives
Key structural analogs include benzamides with alkoxy or aryloxy substitutions on the phenyl ring (, Table 1). These analogs share the propan-2-ylamine-benzothiophene core but differ in substituent size and electronic properties:
| Compound | Substituent on Benzamide | Key Features |
|---|---|---|
| Target Compound | 3-Fluoro-4-methoxy | Electronegative F, moderate hydrophilicity |
| N-[(2S)-3-(4-Ethoxyphenyl)-... (Cmpd 6) | 4-Ethoxy | Larger alkoxy group, increased logP |
| N-{(2S)-1-...-3-[4-(propan-2-yloxy)... (Cmpd 8) | 4-Isopropoxy | Bulky substituent, steric hindrance |
Key Observations :
Comparison with Fluorinated Chromenone Derivatives
Example 53 from describes 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide. While structurally distinct (chromenone-pyrazolopyrimidine core), its fluorinated benzamide group shares similarities with the target compound:
- Both feature meta-fluorine on the benzamide, which may stabilize aromatic interactions or resist metabolic oxidation .
- The chromenone derivative’s melting point (175–178°C) suggests high crystallinity, possibly due to hydrogen bonding from the oxo group. The target compound’s melting point is unreported but likely lower due to the flexible propan-2-yl linker .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The target compound’s logP is expected to be intermediate between smaller (methoxy) and bulkier (isopropoxy) analogs, balancing solubility and membrane penetration .
Biological Activity
The compound N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-fluoro-4-methoxybenzamide (CAS Number: 2415501-75-4) is a benzamide derivative notable for its potential biological activities, particularly in the realm of cancer treatment and neuropharmacology. This article provides a detailed examination of its biological activity, synthesis, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H23FNO2S |
| Molecular Weight | 365.5 g/mol |
| CAS Number | 2415501-75-4 |
The structure of this compound features a benzothiophene moiety, a fluoro group, and a methoxybenzamide structure, which contribute to its unique pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzamide derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, in vitro studies demonstrated that it exhibits significant cytotoxicity against breast cancer (MDA-MB-231), pancreatic cancer (SUIT-2), and colon cancer (HT-29) cell lines.
Case Study: Cytotoxic Activity
A study assessed the cytotoxic effects of several benzamide derivatives, including this compound. The results indicated:
- MDA-MB-231 Cell Line : Significant reduction in cell viability at concentrations above 10 µM.
- SUIT-2 Cell Line : Moderate cytotoxicity observed.
- HT-29 Cell Line : Comparable potency to standard chemotherapeutic agents like cisplatin.
The mechanism underlying the anticancer activity of this compound appears to involve the induction of apoptosis in cancer cells. Morphological analyses using Hoechst 33,258 staining confirmed increased sub-G1 phase cells, indicative of apoptotic cell death.
Neuropharmacological Effects
In addition to its anticancer properties, this compound has shown promise in neuropharmacology. Preliminary studies suggest that it may act as an inhibitor of human acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease.
Inhibition of Acetylcholinesterase
Research indicates that derivatives similar to this compound can effectively inhibit AChE, enhancing cholinergic transmission in the brain. This property may be beneficial in treating cognitive deficits associated with neurodegenerative diseases.
Synthesis and Derivatives
The synthesis of this compound involves several steps starting from commercially available precursors. The synthetic route typically includes:
- Formation of Benzothiophene Structure : Utilizing thiophene derivatives.
- Introduction of Fluorine and Methoxy Groups : Via electrophilic aromatic substitution reactions.
- Amidation Reaction : To form the final amide bond with propan-2-amines.
This compound belongs to a broader class of benzothiophene derivatives that have been explored for various biological activities, including anti-inflammatory and antimicrobial effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
